Clocortolone acetate
Overview
Description
Clinical Utility and Efficacy
Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of corticosteroid-responsive skin disorders. Clinical trials have demonstrated its effectiveness, particularly in conditions such as atopic dermatitis and eczemas. It has been shown to have an early onset of action and a good safety profile, with little systemic absorption and no adrenal suppression . In a paired comparison clinical trial involving 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was found to be significantly more effective than a placebo, with no adverse reactions reported .
Molecular Structure and Formulation Characteristics
The molecular structure of clocortolone pivalate is uniquely designed to provide high lipid solubility, which enhances its potency without increasing the potential for adverse effects. This high lipophilicity allows for augmented penetration through the stratum corneum, leading to higher epidermal concentrations . The emollient cream formulation of clocortolone pivalate is approved by the FDA and has been shown to be effective and well-tolerated in both adults and children, including for facial involvement .
Pharmacokinetics and Skin Penetration
Human pharmacokinetic studies have investigated the penetration kinetics of clocortolone pivalate into the skin. The steroid was found to penetrate up to the 12th-14th layers of the stratum corneum, creating a depot from which minimal or no systemic permeation occurs, as evidenced by the absence of detectable levels in serum or urine .
Comparison with Other Steroids and Transition to Generic
Clocortolone pivalate has been compared with other corticosteroids and treatments for steroid-responsive dermatoses. The transition from brand to generic formulations has been discussed, emphasizing the importance of maintaining the formulation and therapeutic profiles of the original product. An authorized generic formulation identical to the original brand has been established .
Synthesis and Chemical Reactions
The synthesis of cortolone 3-glucuronides, related to clocortolone, involves the reduction of carbonyl groups and the introduction of glucuronyl residues. The key intermediates in this synthesis are cortol 20, 21-diacetates and cortolone 20, 21-diacetates, which are modified through various chemical reactions, including the Koenigs-Knorr reaction .
Scientific Research Applications
Identification and Characterization of Impurities
- Clocortolone pivalate, a synthetic corticosteroid, has been studied for its impurities. Through HPLC and semi-preparative LC, three previously unknown impurities were identified and characterized, providing insights into the chemical stability and purity of clocortolone pivalate formulations (Xu et al., 2012).
Pharmacodynamics and Efficacy
- A comprehensive review emphasized clocortolone pivalate's efficacy in treating corticosteroid-responsive dermatoses. The cream formulation, with its unique structural development, shows effective results in various skin disorders, highlighting the drug's therapeutic utility (Del Rosso & Kircik, 2012).
Penetration Kinetics Studies
- Research has been conducted on the penetration kinetics of clocortolone trimethylacetic acid into the skin. This study, which involved gas chromatographic analysis of skin strips, provided valuable insights into the cutaneous absorption and potential systemic exposure of clocortolone (Kolb et al., 1978).
Formulation Characteristics
- The role of clocortolone pivalate's formulation in managing eczematous and inflammatory dermatoses has been explored. Its emollient cream base, along with the physiochemical properties of the compound, contribute significantly to its efficacy and tolerability in both adult and pediatric populations (Del Rosso & Kircik, 2013).
Structural Dynamics and NMR Studies
- Solid-state NMR measurements have been used to understand the correlation between the structure and dynamics of clocortolone pivalate. These studies offer a deeper understanding of the drug's molecular behavior, which is crucial for the development of advanced corticosteroids (Dey et al., 2020).
Generic Formulation Considerations
- The transition from brand to generic formulations of topical products, specifically focusing on clocortolone pivalate, has been examined. This highlights the importance of maintaining formulation and therapeutic profiles in generic versions to ensure efficacy and safety (Del Rosso & Kircik, 2014).
Safety And Hazards
Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . It is also noted that steroid medicines can increase the glucose (sugar) levels in your blood or urine .
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLCFGLEYFDCN-CDACMRRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clocortolone acetate | |
CAS RN |
4258-85-9 | |
Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOCORTOLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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